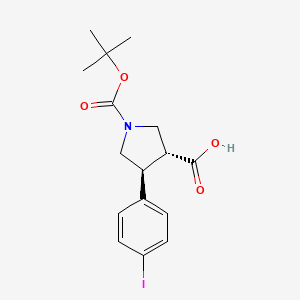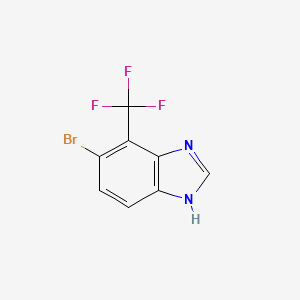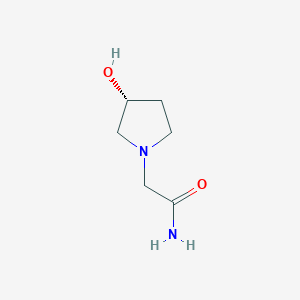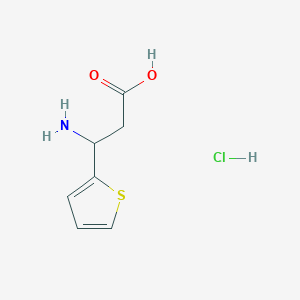
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine is a chiral compound that features a pyrrolidine ring attached to a tetrahydropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a pyrrolidine derivative with a suitable aldehyde or ketone under catalytic conditions that promote the formation of the tetrahydropyridine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine or tetrahydropyridine compounds .
Aplicaciones Científicas De Investigación
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism by which (S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine exerts its effects depends on its specific application. In catalysis, the compound may act as a chiral ligand, facilitating the formation of enantioselective products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
®-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine: The enantiomer of the compound, which may have different biological activities and properties.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents or additional functional groups.
Tetrahydropyridine derivatives: Compounds with similar tetrahydropyridine rings but different substituents or additional functional groups.
Uniqueness
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific stereochemistry and the combination of pyrrolidine and tetrahydropyridine rings. This unique structure imparts specific chemical and biological properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C10H18N2 |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-[[(2S)-pyrrolidin-2-yl]methyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H18N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h1-2,10-11H,3-9H2/t10-/m0/s1 |
Clave InChI |
SLTFSPTWQNWBJL-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@H](NC1)CN2CCC=CC2 |
SMILES canónico |
C1CC(NC1)CN2CCC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)
![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)

![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)


![(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate](/img/structure/B12870798.png)







